2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'h-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazin]-4'-one
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Overview
Description
2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and furan-2-carbaldehyde in the presence of an ionic liquid medium at elevated temperatures . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids and solvent-free conditions, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan derivatives.
Scientific Research Applications
2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential pharmacological activities.
Furan-2-carbaldehyde: A simpler furan derivative used in various organic synthesis reactions.
1,3,5-Triazine: A class of compounds known for their diverse chemical reactivity and applications.
Uniqueness
2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-16(8-4-2-3-5-9-16)20-13(15(21)18-19)11-12(17-20)14-7-6-10-22-14/h6-7,10-11H,2-5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAAHYDAVHQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CC=CO4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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